

3-Bromo-4-(trifluoromethoxy)aniline molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-4-(trifluoromethoxy)aniline

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An In-depth Technical Guide to **3-Bromo-4-(trifluoromethoxy)aniline**: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-(trifluoromethoxy)aniline**, a key fluorinated building block in modern medicinal and materials chemistry. The document details its fundamental physicochemical properties, outlines robust protocols for its synthesis and derivatization, and explores its strategic applications in drug discovery and agrochemical development. By elucidating the causality behind experimental choices and reaction pathways, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique characteristics of this versatile intermediate.

Compound Identification and Physicochemical Properties

3-Bromo-4-(trifluoromethoxy)aniline is a substituted aniline that has garnered significant interest due to the unique combination of a reactive bromine atom and a metabolically robust trifluoromethoxy group. These features make it an invaluable precursor for introducing fluorine into complex molecular scaffolds.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[1][2][3]
Molecular Weight	256.02 g/mol	[1][2][3]
CAS Number	191602-54-7	[1][2][3]
IUPAC Name	3-bromo-4-(trifluoromethoxy)aniline	[4]
Appearance	White to almost white or very pale yellow clear liquid	[1][5]
Density	1.72 g/cm ³	[1][5]
Refractive Index (n _{20D})	1.51	[1][5]
Purity	Typically ≥97% (by GC)	[1][3]
Predicted Boiling Point	236.6 ± 35.0 °C	[4]
Predicted pKa	2.67 ± 0.10	[4]
InChIKey	RAQMUBDHNKQNTD-UHFFFAOYSA-N	[4]

The Strategic Importance of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design, often employed as a bioisostere for other functional groups to fine-tune a molecule's properties. Its incorporation into a drug candidate, often via intermediates like **3-bromo-4-(trifluoromethoxy)aniline**, is a deliberate strategy to enhance multiple pharmacokinetic and pharmacodynamic parameters.[6]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This often leads to an increased half-life and improved metabolic profile of the parent drug.[6]

- **Enhanced Lipophilicity:** The $-\text{OCF}_3$ group significantly increases a molecule's lipophilicity (Hansch π constant ≈ 1.04). This property can improve its ability to cross cellular membranes, enhancing absorption and distribution, which is critical for oral bioavailability and reaching intracellular targets.[7]
- **Modulation of Electronic Properties:** As a potent electron-withdrawing group, the $-\text{OCF}_3$ substituent can modulate the pK_a of nearby functional groups, such as the aniline amine. This alteration of basicity can have profound effects on a molecule's binding affinity to its biological target by influencing hydrogen bonding and other non-covalent interactions.[6]

Synthesis and Purification

The synthesis of **3-bromo-4-(trifluoromethoxy)aniline** is typically achieved through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group ($-\text{NH}_2$) is a strong activating group and is *ortho*-, *para*-directing. The trifluoromethoxy group ($-\text{OCF}_3$) is a deactivating group but is also *ortho*-, *para*-directing. The directing effects of the powerful amino group dominate, and since the *para* position is already occupied by the $-\text{OCF}_3$ group, the incoming electrophile (Br^+) is directed to one of the two *ortho* positions. Due to the steric bulk of the trifluoromethoxy group, substitution occurs at the less hindered C3 position.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions, minimizing the formation of over-brominated byproducts.[8]

Experimental Protocol: Synthesis via Electrophilic Bromination

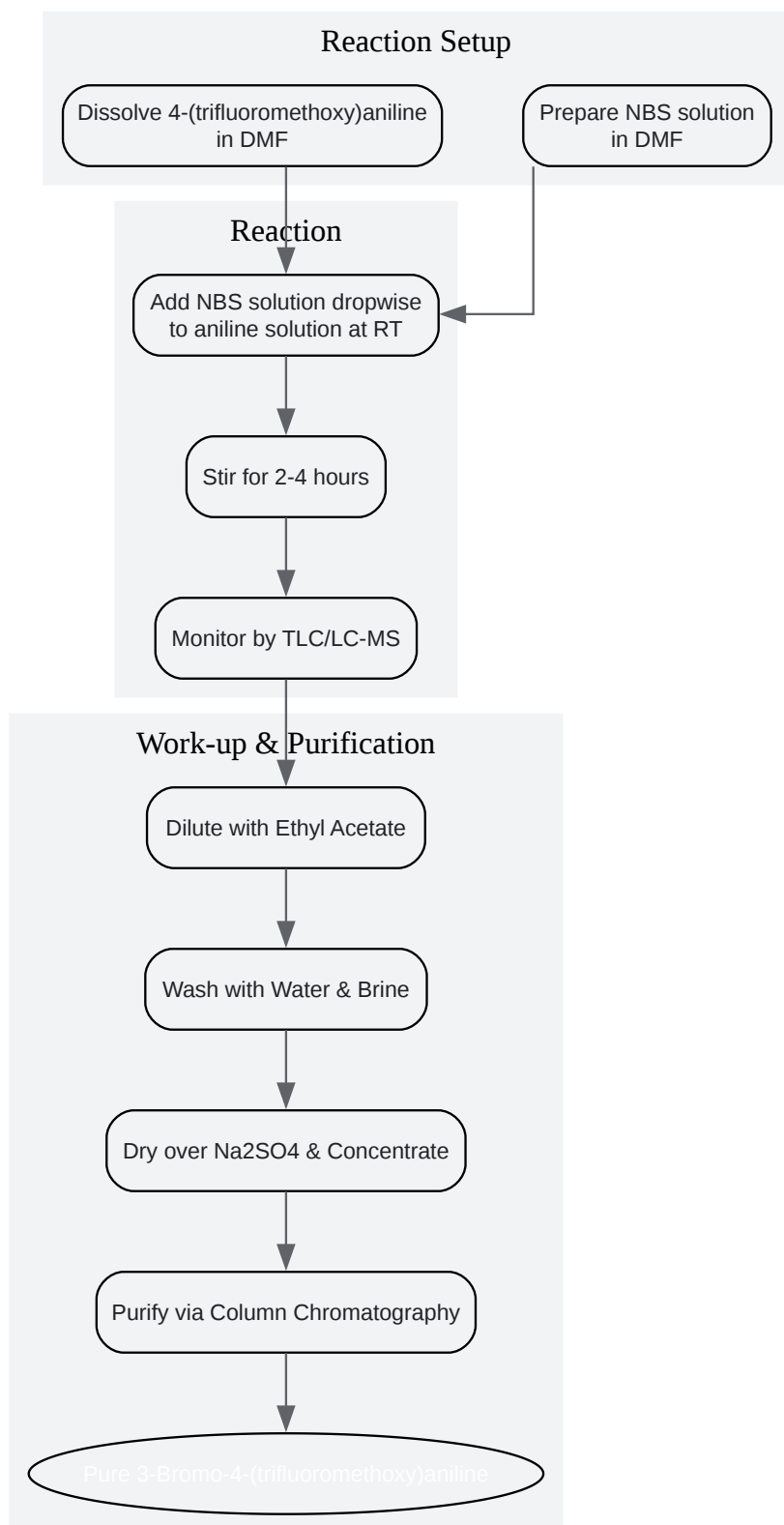
This protocol is adapted from established procedures for the bromination of substituted anilines.[8]

- **Reaction Setup:** In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
- **Reagent Addition:** In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq.) in the same solvent. Add the NBS solution dropwise to the aniline solution at room

temperature with vigorous stirring. The reaction is mildly exothermic.

- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
- **Work-up:** Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
- **Extraction and Washing:** Transfer the solution to a separatory funnel and wash with water and then with brine to remove DMF and unreacted NBS.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **3-bromo-4-(trifluoromethoxy)aniline** by flash column chromatography on silica gel to obtain the final product with high purity.

Synthesis and Purification Workflow



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Caption: Synthesis workflow for **3-Bromo-4-(trifluoromethoxy)aniline**.

Chemical Reactivity and Derivatization

3-Bromo-4-(trifluoromethoxy)aniline possesses two primary sites for chemical modification: the nucleophilic amino group and the bromine-substituted aromatic carbon, which is susceptible to cross-coupling reactions. This dual reactivity makes it a highly versatile building block.

Reactions at the Amino Group

The primary amine can be readily derivatized through standard transformations such as acylation and sulfonylation.

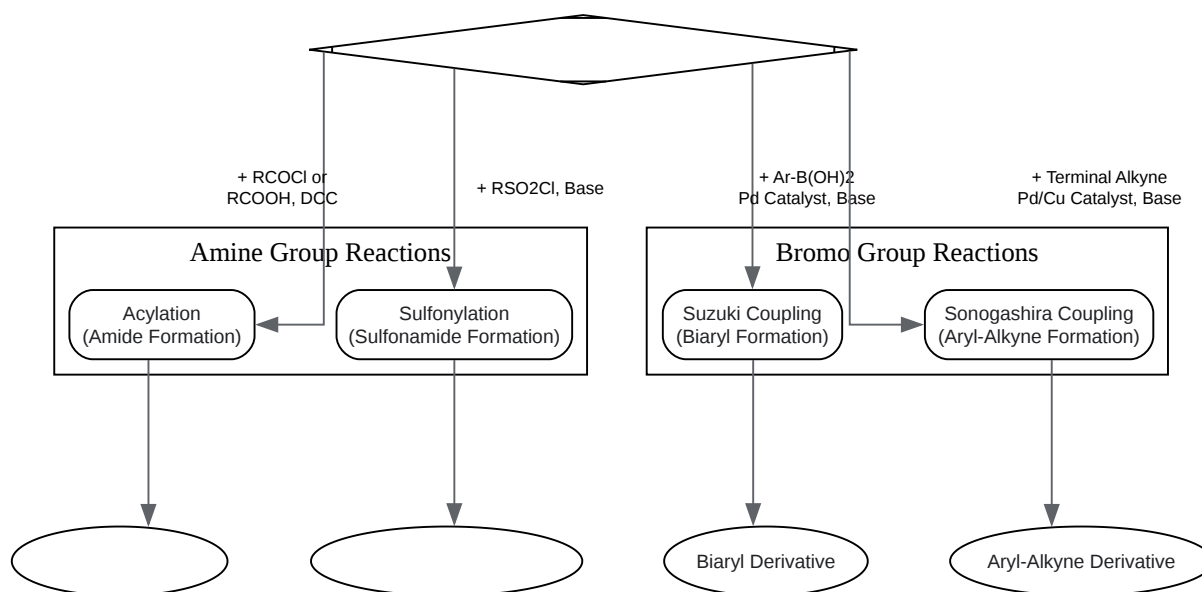
- **Acylation (Amide Formation):** The reaction with acyl chlorides or coupling with carboxylic acids (using reagents like DCC) yields stable amides, a common functional group in pharmaceuticals.[\[9\]](#)
- **Sulfonylation (Sulfonamide Formation):** Treatment with sulfonyl chlorides in the presence of a base like triethylamine or pyridine produces sulfonamides, another critical pharmacophore.[\[9\]](#)

Reactions at the Bromo Group

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

- **Suzuki-Miyaura Coupling:** This reaction couples the aniline with an aryl or heteroaryl boronic acid to form a biaryl linkage. This is one of the most powerful methods for constructing complex molecular scaffolds in drug discovery.[\[10\]](#)[\[11\]](#)
- **Buchwald-Hartwig Amination:** This reaction can form a new C-N bond, coupling the aniline with another amine.
- **Sonogashira Coupling:** This allows for the introduction of an alkyne moiety at the bromine position.[\[10\]](#)

Derivatization Pathways and Protocols



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Caption: Key derivatization pathways for **3-Bromo-4-(trifluoromethoxy)aniline**.

Protocol 4.3.1: Suzuki-Miyaura Cross-Coupling[10]

- **Setup:** To a dry round-bottom flask, add **3-bromo-4-(trifluoromethoxy)aniline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K_2CO_3 or K_3PO_4 (2.0 eq.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- **Solvent Addition:** Add a degassed solvent mixture, typically Toluene/Water (4:1) or Dioxane/Water.
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 3 mol%).
- **Reaction:** Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

- **Work-up:** After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na_2SO_4 , filter, and concentrate.
- **Purification:** Purify the crude product by column chromatography.

Applications in Research and Development

3-Bromo-4-(trifluoromethoxy)aniline is a building block primarily used in the synthesis of high-value, complex molecules for the pharmaceutical and agrochemical industries.^[1]

- **Pharmaceuticals:** Its derivatives are investigated as kinase inhibitors for oncology, anti-inflammatory agents, and for treating neurological disorders. The trifluoromethylaniline moiety is a common scaffold in many biologically active compounds.^{[1][12]}
- **Agrochemicals:** The compound is used to synthesize modern herbicides and fungicides. The halogenated and fluorinated structure often enhances the bioactivity and stability of these agents.^[1]
- **Materials Science:** Modified anilines are used in the development of specialty polymers and coatings where enhanced chemical resistance and specific surface properties are required.^[1]

Analytical Characterization

The identity and purity of **3-bromo-4-(trifluoromethoxy)aniline** are confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR):**
 - ^1H NMR: The aromatic region will show characteristic splitting patterns for the three protons on the benzene ring. The amine ($-\text{NH}_2$) protons will appear as a broad singlet.
 - ^{13}C NMR: Will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
 - ^{19}F NMR: Will show a singlet for the $-\text{OCF}_3$ group.

- Mass Spectrometry (MS): Will show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the isotopic abundance of bromine (^{79}Br and ^{81}Br).
- Infrared (IR) Spectroscopy: Will display characteristic peaks for N-H stretching of the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$) and C-F stretching of the trifluoromethoxy group.[4]

Safety, Handling, and Storage

Hazard Identification: **3-Bromo-4-(trifluoromethoxy)aniline** is classified as hazardous.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapor.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry, and dark place.
- It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or refrigerated ($2\text{--}8\text{ }^{\circ}\text{C}$) for long-term stability.[1]

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